2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyridine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the chlorophenyl and pyridine groups. The final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, pyridine derivatives, and triazole precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with different functional groups and applications.
tert-Butyl carbamate: Another compound with distinct chemical properties and uses.
Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring, differing in structure and reactivity.
Uniqueness
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a notable member of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Structural Overview
The compound features a complex structure characterized by:
- A triazole ring , which is known for its antifungal and antibacterial properties.
- A sulfanyl group , enhancing interaction with biological targets.
- Chlorinated and fluorinated aromatic systems that may improve pharmacological profiles.
The molecular formula is C16H14ClN5OS with a molecular weight of approximately 366.87 g/mol.
Antifungal Properties
1,2,4-triazole derivatives are widely recognized for their antifungal activities. The presence of the triazole moiety in this compound suggests potential effectiveness against various fungal pathogens. Studies indicate that similar compounds exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus species, often outperforming standard treatments like fluconazole with minimum inhibitory concentration (MIC) values below 25 µg/mL .
Antibacterial Activity
Research on related triazole compounds has demonstrated broad-spectrum antibacterial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 µg/mL . Given the structural similarities, it is hypothesized that our compound may exhibit comparable antibacterial activity.
Anticancer Potential
The dual functionality of the triazole and sulfanyl groups positions this compound as a candidate for anticancer research. Triazole derivatives have been linked to inhibition of cancer cell proliferation in various studies. For example, compounds with similar scaffolds have shown promising results in inhibiting tumor growth in vitro and in vivo models .
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is likely that:
- The triazole ring interacts with enzymes involved in fungal cell wall synthesis.
- The sulfanyl group may participate in redox reactions or serve as a nucleophile in enzyme inhibition.
- The chlorinated phenyl group enhances binding affinity to target proteins or enzymes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the triazole ring through cyclization reactions involving hydrazine derivatives.
- Introduction of the sulfanyl linkage via thiolation reactions.
- Final acetamide formation through coupling with appropriate amines.
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazole derivatives similar to our compound:
Properties
Molecular Formula |
C21H15ClFN5OS |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H15ClFN5OS/c22-15-5-7-16(8-6-15)28-20(14-9-11-24-12-10-14)26-27-21(28)30-13-19(29)25-18-4-2-1-3-17(18)23/h1-12H,13H2,(H,25,29) |
InChI Key |
FQMDPUPZYAOCEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F |
Origin of Product |
United States |
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